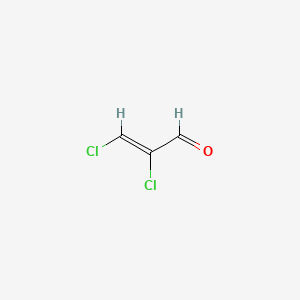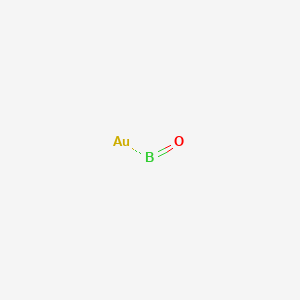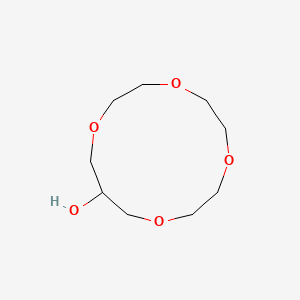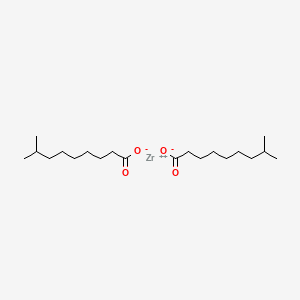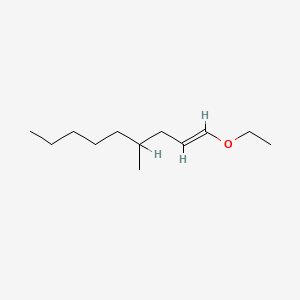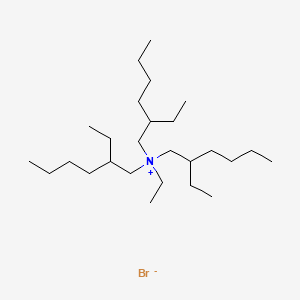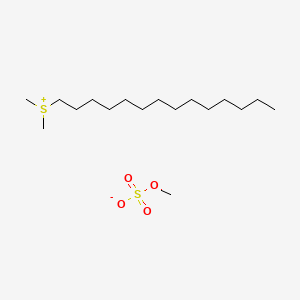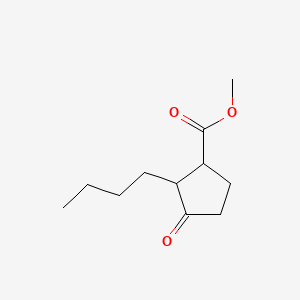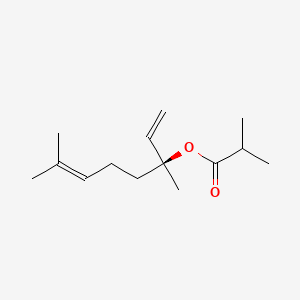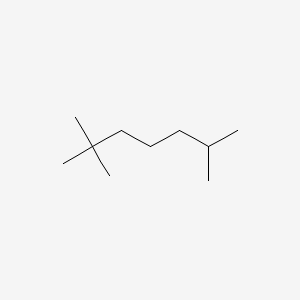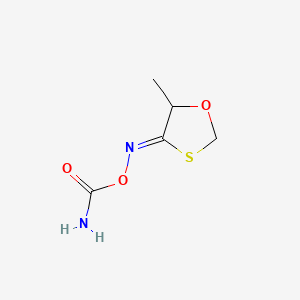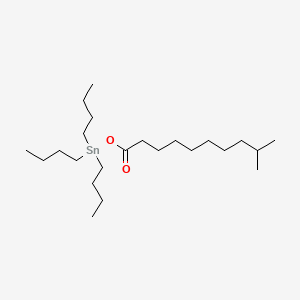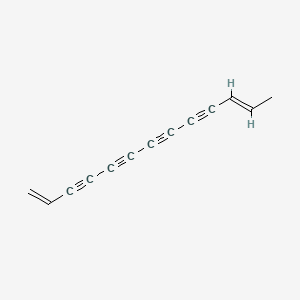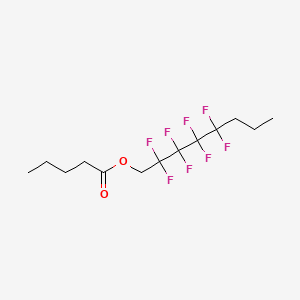
Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-, octyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-, octyl ester is a fluorinated ester compound. It is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly alter its reactivity and interactions compared to non-fluorinated analogs. This compound is used in various scientific and industrial applications, particularly where fluorinated compounds are advantageous.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-, octyl ester typically involves the esterification of 2,2,3,3,4,4,5,5-octafluoropentanoic acid with octanol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-, octyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol under acidic or basic conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, although these reactions are typically more challenging due to the strong C-F bonds.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under elevated temperatures and pressures.
Major Products
Hydrolysis: 2,2,3,3,4,4,5,5-octafluoropentanoic acid and octanol.
Reduction: 2,2,3,3,4,4,5,5-octafluoropentanol.
Substitution: Various substituted fluorinated compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-, octyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in modifying biological molecules to enhance their stability and activity.
Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials that require high thermal and chemical stability.
Mecanismo De Acción
The mechanism by which Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-, octyl ester exerts its effects is primarily through its interactions with other molecules. The presence of multiple fluorine atoms increases the compound’s lipophilicity and alters its electronic properties, which can affect its binding to molecular targets and its overall reactivity. These properties make it useful in various applications where enhanced stability and reactivity are desired.
Comparación Con Compuestos Similares
Similar Compounds
Pentanoic acid: A non-fluorinated analog with different reactivity and properties.
Valeric acid: Another non-fluorinated analog used in similar applications but with less chemical stability.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A related fluorinated compound used in the synthesis of other fluorinated esters and materials.
Uniqueness
Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-, octyl ester is unique due to its high degree of fluorination, which imparts distinct chemical and physical properties. These properties include increased thermal and chemical stability, higher lipophilicity, and altered electronic characteristics, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
72828-80-9 |
|---|---|
Fórmula molecular |
C13H18F8O2 |
Peso molecular |
358.27 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5-octafluorooctyl pentanoate |
InChI |
InChI=1S/C13H18F8O2/c1-3-5-6-9(22)23-8-11(16,17)13(20,21)12(18,19)10(14,15)7-4-2/h3-8H2,1-2H3 |
Clave InChI |
PQKROKRLQONMBH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)OCC(C(C(C(CCC)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


